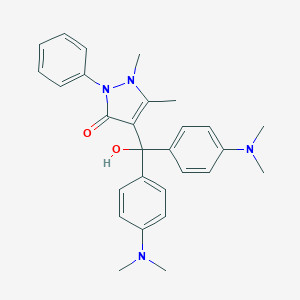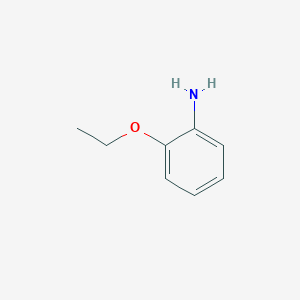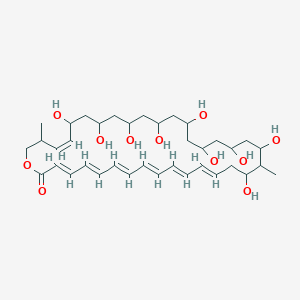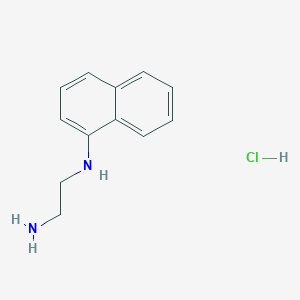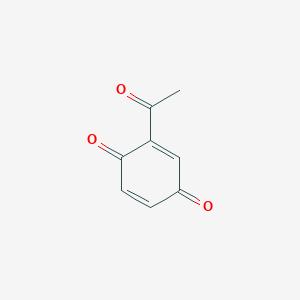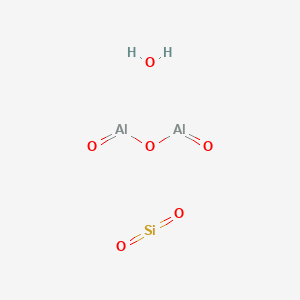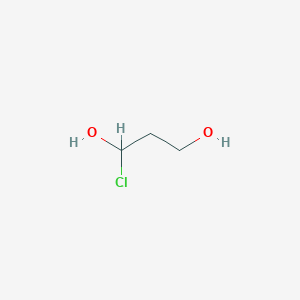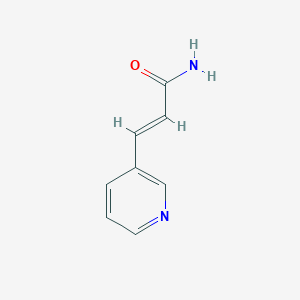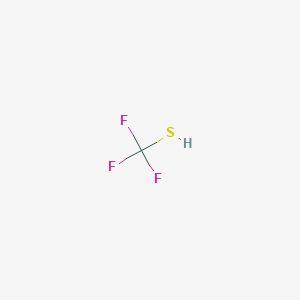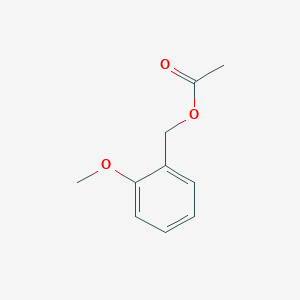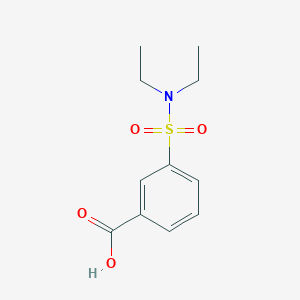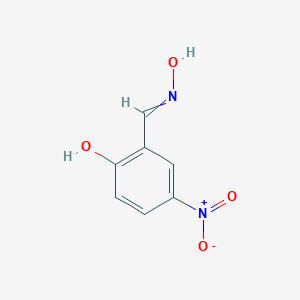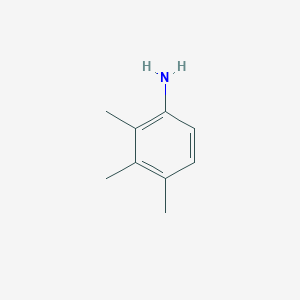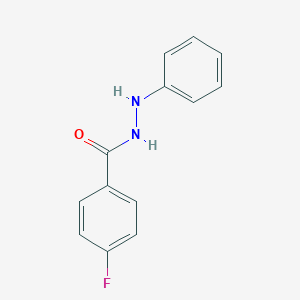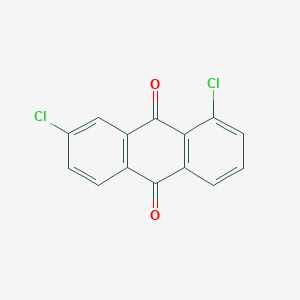
1,7-Dichloroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Dichloroanthracene-9,10-dione (DCAD) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 267.08 g/mol. DCAD is a versatile compound that has been used in various fields of research, including organic chemistry, materials science, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1,7-Dichloroanthracene-9,10-dione in inducing apoptosis in cancer cells is not fully understood. However, studies have suggested that 1,7-Dichloroanthracene-9,10-dione may act by inhibiting the activity of certain enzymes involved in cell survival pathways, leading to the activation of apoptotic pathways.
Biochemische Und Physiologische Effekte
Studies have shown that 1,7-Dichloroanthracene-9,10-dione can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). ROS can cause damage to cellular components, such as DNA, proteins, and lipids, leading to cell death. 1,7-Dichloroanthracene-9,10-dione has also been shown to inhibit the activity of certain enzymes involved in energy metabolism, leading to a decrease in cellular ATP levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,7-Dichloroanthracene-9,10-dione in lab experiments is its versatility. It can be easily synthesized and used in various chemical reactions. Additionally, its potential as an anticancer agent makes it an attractive candidate for cancer research.
One of the limitations of using 1,7-Dichloroanthracene-9,10-dione in lab experiments is its toxicity. It can cause skin and respiratory irritation and should be handled with caution. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects on cells.
Zukünftige Richtungen
There are several future directions for research involving 1,7-Dichloroanthracene-9,10-dione. One area of interest is the development of 1,7-Dichloroanthracene-9,10-dione derivatives with improved anticancer activity and reduced toxicity. Another area of research is the investigation of 1,7-Dichloroanthracene-9,10-dione's potential as an antioxidant, as its ability to induce oxidative stress in cells may have therapeutic benefits in certain diseases. Finally, further studies are needed to fully understand the mechanism of action of 1,7-Dichloroanthracene-9,10-dione and its effects on cellular pathways.
Synthesemethoden
1,7-Dichloroanthracene-9,10-dione can be synthesized through a multi-step process using anthracene as the starting material. The synthesis involves the oxidation of anthracene using a strong oxidizing agent, such as potassium permanganate, to form 9,10-anthraquinone. The resulting anthraquinone is then chlorinated using chlorine gas to form 1,7-Dichloroanthracene-9,10-dione.
Wissenschaftliche Forschungsanwendungen
1,7-Dichloroanthracene-9,10-dione has been extensively studied in the field of organic chemistry due to its ability to undergo various chemical reactions, including nucleophilic addition, reduction, and substitution reactions. It has also been used in the synthesis of other organic compounds, such as dyes and pigments.
In medicinal chemistry, 1,7-Dichloroanthracene-9,10-dione has been investigated for its potential as an anticancer agent. Studies have shown that 1,7-Dichloroanthracene-9,10-dione can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
1594-69-0 |
|---|---|
Produktname |
1,7-Dichloroanthracene-9,10-dione |
Molekularformel |
C14H6Cl2O2 |
Molekulargewicht |
277.1 g/mol |
IUPAC-Name |
1,7-dichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl2O2/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16/h1-6H |
InChI-Schlüssel |
ASMKLYHDMPMGHC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C=CC(=C3)Cl |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C=CC(=C3)Cl |
Synonyme |
1,7-Dichloro-9,10-anthraquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



